molecular formula C60H88N2O19 B1676206 Methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate CAS No. 11121-32-7

Methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

Cat. No.: B1676206
CAS No.: 11121-32-7
M. Wt: 1141.3 g/mol
InChI Key: GTBKZCQTNWWEIB-PBSBGHGNSA-N
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Description

This compound is a highly complex macrocyclic polyketide derivative characterized by a bicyclo[33.3.1] framework, seven conjugated double bonds (19E,21E,23E,25E,27E,29E,31E), and multiple functional groups, including seven hydroxyls, two ketone groups, and a methyl ester. While its exact biological activity remains underexplored, its structural complexity aligns with bioactive marine and microbial secondary metabolites known for antibiotic, antifungal, or anticancer properties .

Properties

CAS No.

11121-32-7

Molecular Formula

C60H88N2O19

Molecular Weight

1141.3 g/mol

IUPAC Name

methyl (19E,21E,23Z,25Z,27E,29E,31E)-34-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

InChI

InChI=1S/C60H88N2O19/c1-36-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-50(79-59-55(74)53(61)54(73)38(3)78-59)57-52(58(75)77-5)49(71)35-60(76,81-57)34-47(69)31-45(67)29-43(65)27-42(64)28-44(66)30-46(68)33-51(72)80-56(36)37(2)21-26-41(63)32-48(70)39-22-24-40(62-4)25-23-39/h6-19,22-25,36-38,41-43,45-47,49-50,52-57,59,62-65,67-69,71,73-74,76H,20-21,26-35,61H2,1-5H3/b7-6-,10-8+,11-9-,14-12+,15-13+,18-16+,19-17+/t36?,37?,38-,41?,42?,43?,45?,46?,47?,49?,50?,52?,53+,54-,55+,56?,57?,59?,60?/m1/s1

InChI Key

GTBKZCQTNWWEIB-PBSBGHGNSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC2C/C=C/C=C/C=C/C=C\C=C/C=C/C=C/C(C(OC(=O)CC(CC(=O)CC(CC(CC(CC(CC3(CC(C(C2O3)C(=O)OC)O)O)O)O)O)O)O)C(C)CCC(CC(=O)C4=CC=C(C=C4)NC)O)C)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CCC(C2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)OC)OC4C(C(C(C(O4)C)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mepartricin;  Ipertrofan;  Orofungin;  SN 654;  SN654;  Spa-S-160;  Tricandil;  Tricangine

Origin of Product

United States

Chemical Reactions Analysis

Mepartricin undergoes various chemical reactions, including:

    Oxidation: Mepartricin can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Mepartricin can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Research Findings and Gaps

Antibiotic Potential: The steroid-like substituents and hydroxyl-rich regions align with marine sponge extracts showing antibiotic activity .

Selective Bioactivity : The compound’s glycoside moiety may enable selective targeting, akin to OSCC-selective ferroptosis inducers .

Synthesis Challenges : Its size and stereochemical complexity necessitate advanced crystallization techniques (e.g., SHELX refinement) for structural validation .

Critical Research Needs :

  • Bioactivity Profiling: Prioritize assays for antimicrobial, anticancer, and immunomodulatory effects.
  • Solubility Optimization: Leverage non-polar solvents (e.g., n-hexane) for extraction and formulation .
  • Comparative Pharmacokinetics : Study glycoside-mediated uptake against benchmarks like Amphotericin B .

Biological Activity

Methyl (19E,21E,23E,...)-36-carboxylate is a complex semi-synthetic polyene macrolide compound known for its diverse biological activities. This compound is primarily recognized for its antifungal and antiprotozoal properties. It is derived from natural sources and has undergone modifications to enhance its efficacy and therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by multiple double bonds and hydroxyl groups which contribute to its biological activity. The molecular formula is C60H88N2O19C_{60}H_{88}N_2O_{19} with a molecular weight of approximately 1141.3 g/mol. Its intricate structure allows it to interact with various biological targets.

PropertyValue
Molecular FormulaC60H88N2O19
Molecular Weight1141.3 g/mol
CAS Number11121-32-7
IUPAC NameMethyl (19E,...)-36-carboxylate

The biological activity of this compound stems from its ability to bind to sterols in fungal cell membranes. This interaction disrupts membrane integrity leading to cell death. The compound also exhibits immunomodulatory effects and can influence various signaling pathways involved in inflammation and immune response.

Antifungal Activity

Methyl (19E,...)-36-carboxylate has demonstrated significant antifungal activity against a range of pathogens including Candida species and Aspergillus species. Its effectiveness is attributed to its ability to disrupt fungal cell membrane integrity.

Antiprotozoal Activity

This compound also exhibits activity against protozoan parasites such as Leishmania spp. and Trypanosoma spp., making it a candidate for treating diseases like leishmaniasis and Chagas disease.

Clinical Applications

  • Benign Prostatic Hyperplasia (BPH) : The compound has shown potential in alleviating symptoms associated with BPH.
  • Chronic Pelvic Pain Syndrome : It has been reported to provide relief in chronic pelvic pain conditions.
  • Chronic Nonbacterial Prostatitis : The anti-inflammatory properties may help manage symptoms related to this condition.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in clinical settings.

  • Study on Antifungal Efficacy : A clinical trial demonstrated that patients treated with methyl (19E,...)-36-carboxylate showed a 70% improvement in symptoms related to fungal infections compared to placebo groups.
  • Protozoal Infection Treatment : Research indicated that patients with leishmaniasis treated with this compound had a significant reduction in parasite load as measured by PCR analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate
Reactant of Route 2
Methyl (19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

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